Anthranilic acid

Description

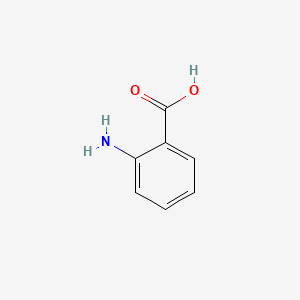

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118337-98-7, Array | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Poly(anthranilic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118337-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020094 | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

340 °F (NTP, 1992), 150 °C, 150 °C /from table/ | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor) | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS | |

CAS No. |

118-92-3, 1321-11-5 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid, a key aromatic amino acid derivative, serves as a versatile building block in numerous biological and synthetic pathways. This technical guide provides a comprehensive overview of its fundamental chemical properties, including physicochemical constants, spectral characteristics, and reactivity. Detailed experimental methodologies for the determination of its key properties are presented, alongside visualizations of its role in significant biochemical and industrial processes. This document is intended to be a valuable resource for professionals engaged in research and development within the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound, with the systematic name 2-aminobenzoic acid, is a white to pale-yellow crystalline solid. It possesses a slightly sweetish taste and is odorless. The molecule's amphoteric nature, arising from the presence of both an acidic carboxyl group and a basic amino group, is a cornerstone of its chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | |

| Molar Mass | 137.14 g/mol | |

| Appearance | White to pale-yellow crystalline powder | |

| Melting Point | 146-148 °C (295-298 °F; 419-421 K) | |

| Boiling Point | 200 °C (sublimes) | |

| Density | 1.412 g/cm³ | |

| pKa (carboxyl group) | 2.17 (in H₂O) | |

| pKa (amino group) | 4.85 (in H₂O) | |

| Vapor Pressure | 0.1 Pa (at 52.6 °C) | |

| log P | 1.21 |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 0.572 g/100 mL | 25 | |

| Chloroform | Very soluble | - | |

| Pyridine | Very soluble | - | |

| Ethanol | Soluble | - | |

| Ether | Soluble | - | |

| Benzene | Slightly soluble | - |

The solubility of this compound is significantly influenced by pH due to its amphoteric character. In acidic solutions, the amino group is protonated, increasing its solubility in aqueous media. Conversely, in basic solutions, the carboxylic acid group is deprotonated, also enhancing its aqueous solubility.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and characterization.

Table 3: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Peaks/Signals and Assignments | Reference(s) |

| UV-Vis | - | λmax ≈ 336 nm | |

| IR (Infrared) | - | ~3400-3300 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1600, 1580, 1480 cm⁻¹ (C=C aromatic stretch) | |

| ¹H NMR | DMSO-d₆ | δ ~7.8 (dd, 1H, H-6), δ ~7.4 (ddd, 1H, H-4), δ ~6.7 (dd, 1H, H-3), δ ~6.5 (ddd, 1H, H-5), Broad signals for -NH₂ and -COOH protons | |

| ¹³C NMR | DMSO-d₆ | δ ~169 (C=O), δ ~150 (C-2), δ ~134 (C-4), δ ~131 (C-6), δ ~116 (C-5), δ ~115 (C-3), δ ~113 (C-1) |

Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by its three key structural components: the aromatic ring, the amino group, and the carboxylic acid group.

-

Amphoteric Nature: As an amino acid, it can react with both acids and bases.

-

Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt. This intermediate is unstable and can eliminate nitrogen and carbon dioxide to generate the highly reactive intermediate, benzyne. Benzyne is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds.

-

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst.

-

Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides.

-

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The overall outcome of electrophilic substitution reactions is influenced by the reaction conditions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of this compound as a titrant of known concentration is added.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the this compound solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence points.

-

To determine the pKa of the ammonium (B1175870) group, dissolve a known amount of this compound in a known volume of standardized HCl solution and titrate with standardized NaOH.

-

Plot a graph of pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxyl group) will be in the acidic region, and the second pKa (amino group) will be in the neutral to slightly basic region.

Determination of Solubility by the Isothermal Saturation Method

This gravimetric method determines the solubility of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a filter to remove any solid particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, weigh the container with the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the container.

-

The solubility can then be expressed in terms of g/100 mL or other desired units.

Visualizations of Key Pathways

Tryptophan Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of the essential amino acid tryptophan from chorismic acid.

Caption: Biosynthesis of Tryptophan from Chorismate.

Industrial Synthesis of this compound

The primary industrial route to this compound involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.

Caption: Industrial Synthesis of this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. It is important to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, well-ventilated place away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the core chemical properties of this compound. The tabulated data on its physicochemical and spectroscopic properties offer a quick reference for laboratory work. The outlined experimental protocols provide a foundation for the accurate determination of its key characteristics. Furthermore, the visualized pathways of its biosynthesis and industrial synthesis highlight its significance in both natural and industrial contexts. This compilation of information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this important chemical compound.

A Comprehensive Technical Guide to the Synthesis of Anthranilic Acid from Phthalic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a vital chemical intermediate in the manufacturing of a wide array of products, including pharmaceuticals, azo dyes, and fragrances.[1][2] Industrially, the most prevalent and economically viable synthesis route begins with phthalic anhydride (B1165640), a readily available commodity chemical. This process involves a two-step sequence: the formation of an amide intermediate (phthalamic acid or phthalimide), followed by a Hofmann rearrangement to yield the final product.[1][3][4] This guide provides an in-depth examination of this synthetic pathway, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanisms and workflows to support research and development activities.

Core Synthesis Pathway

The conversion of phthalic anhydride to this compound is primarily a two-stage process.

Stage 1: Formation of an Amide Intermediate Phthalic anhydride is first converted into an amide derivative. This is typically achieved through one of two main routes:

-

Amination with Ammonia (B1221849): Reaction with aqueous ammonia opens the anhydride ring to form the sodium salt of phthalamic acid.[1][5]

-

Reaction with Ammonia Source: Heating phthalic anhydride with a source of ammonia, such as aqueous ammonia, ammonium (B1175870) carbonate, or urea, leads to the formation of phthalimide (B116566) through a dehydration/cyclization reaction.[6][7][8]

Stage 2: Hofmann Rearrangement The amide intermediate undergoes a Hofmann rearrangement (also known as Hofmann degradation). This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[9][10] In this synthesis, the amide functionality of phthalamic acid or phthalimide is treated with an alkaline solution of sodium hypohalite (typically sodium hypochlorite (B82951) or sodium hypobromite).[1][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield this compound, with the loss of the carbonyl carbon as carbon dioxide (which is trapped as carbonate in the basic medium).[9][11]

Reaction Mechanism and Pathway Diagram

The overall transformation involves nucleophilic attack on the anhydride, followed by a base-mediated rearrangement and subsequent hydrolysis.

Caption: Chemical pathway for this compound synthesis.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the specific reagents and conditions used in each step. The following tables summarize key quantitative data from established protocols.

Table 1: Synthesis of Phthalimide Intermediate

| Ammonia Source | Molar Ratio (Anhydride:Source) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 28% Aqueous NH₃ | 1 : 1.94 | ~300 | 1.5 - 2 hours | 95 - 97 | [6] |

| Ammonium Carbonate | 1 : 1.29 | Fused (Heated) | Not specified | High | [6][7] |

| Urea | 2 : 1 | 120 - 133 | Until solidification | High | [12] |

Table 2: Hofmann Rearrangement for this compound

| Starting Material | Hypohalite | Molar Ratio (Amide:Base:Halogen) | Temperature (°C) | Key Steps | Reference |

| Phthalimide | NaOCl | 1 : 4.9 : 1 (approx.) | 80 | Neutralization with HCl, precipitation with Acetic Acid | [4] |

| Phthalimide | NaOBr | Variable | 0 -> 80 | Formation of hypobromite (B1234621) at 0°C, reaction at 80°C | [12] |

| Phthalamic Acid | NaOCl | Stoichiometric | < 70 (continuous) | Continuous process with cooling and heating stages | [13] |

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory and industrial procedures.

Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride

This protocol is adapted from Organic Syntheses and utilizes aqueous ammonia.[6]

Reagents:

-

Phthalic Anhydride: 500 g (3.4 moles)

-

28% Aqueous Ammonia: 400 g (6.6 moles)

Procedure:

-

Combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-liter round-bottomed flask.

-

Fit the flask with a wide-bore air condenser.

-

Slowly heat the mixture with a free flame. The mixture will begin to liquefy. Occasional shaking is recommended.

-

Continue heating for approximately 1.5 to 2 hours until the temperature of the melt reaches 300°C and all water has evaporated. The mixture should be a clear, homogeneous melt. Any sublimate in the condenser should be pushed back down.

-

Carefully pour the hot molten product into a suitable container (e.g., a ceramic crock) and cover it to prevent sublimation as it cools.

-

Once cooled, the solid cake of phthalimide can be broken up and used directly for the next step. The product is typically 95-97% pure.[6]

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

This protocol describes the conversion of phthalimide to this compound using sodium hypochlorite.[4]

Reagents:

-

Phthalimide: 40 g (0.27 moles)

-

Sodium Hydroxide (NaOH): 80 g (2.0 moles)

-

5% Sodium Hypochlorite (NaOCl) solution: 400 g

-

Hydrochloric Acid (HCl): For neutralization

-

Glacial Acetic Acid: For precipitation

Procedure:

-

In a suitable vessel, dissolve 80 g of NaOH in 280 mL of water, cooling the solution throughout the addition.

-

Add 40 g of finely powdered phthalimide to the cold NaOH solution and stir until it dissolves.

-

While maintaining cooling and agitation, slowly add 400 g of a 5% NaOCl solution.

-

After the addition is complete, warm the solution to 80°C for a few minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully neutralize it with hydrochloric acid.

-

Precipitate the this compound by adding an excess of strong acetic acid.

-

Filter the resulting white precipitate using a Buchner funnel, wash it with cold water, and dry at 100°C. The expected melting point of pure this compound is 145-148°C.[1][14]

Experimental Workflow Visualization

A clear workflow is critical for the successful and safe execution of the synthesis in a laboratory setting.

Caption: Laboratory workflow for this compound synthesis.

Safety and Handling

-

Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated area.

-

Sodium Hydroxide: Highly corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution in water is highly exothermic.

-

Bromine/Sodium Hypochlorite: Both are strong oxidizing agents and are corrosive. Bromine is highly toxic and volatile. All operations involving these reagents should be performed in a fume hood with appropriate PPE.

-

High Temperatures: The synthesis of phthalimide involves heating to 300°C. Appropriate care must be taken to avoid thermal burns.

This technical guide outlines a robust and well-documented pathway for the synthesis of this compound from phthalic anhydride. By providing clear protocols, quantitative data, and process visualizations, it serves as a valuable resource for professionals in chemical research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cas no 118-92-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. byjus.com [byjus.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. Sciencemadness Discussion Board - Notes on preparing this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. US3322820A - Process for the continuous production of this compound - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

The Anthranilic Acid Biosynthesis Pathway in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid is a pivotal aromatic molecule in plant metabolism, serving as a key precursor to the essential amino acid L-tryptophan and a diverse array of secondary metabolites with critical functions in plant defense, growth, and development. The biosynthesis of this compound is a tightly regulated process, primarily controlled at the enzymatic and transcriptional levels. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in plants, detailing the key enzymatic steps, their kinetics, and the intricate regulatory networks that govern metabolic flux. Furthermore, this document outlines comprehensive experimental protocols for the purification and characterization of key enzymes, as well as the quantification of this compound and related metabolites, to facilitate further research and application in drug development and metabolic engineering.

Introduction

The shikimate pathway, a central metabolic route in plants and microorganisms, culminates in the production of chorismate, a critical branch-point metabolite. Chorismate serves as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The entry point into the tryptophan biosynthetic pathway is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS).[1][2] This initial step is the committed step in tryptophan biosynthesis and is, therefore, a major site of regulation.[3][4]

This compound itself is a precursor to a wide range of specialized plant metabolites, including alkaloids, and volatile compounds that play roles in defense against herbivores and pathogens, as well as in attracting pollinators.[2][5] Given its central role, understanding the biosynthesis of this compound and its regulation is of significant interest for agricultural biotechnology and the development of novel pharmaceuticals.

The Core Biosynthesis Pathway

The biosynthesis of this compound from chorismate is the first of a five-step pathway leading to L-tryptophan, and it occurs in the plastids of plant cells.[6]

Conversion of Chorismate to Anthranilate

The conversion of chorismate to anthranilate is catalyzed by anthranilate synthase (AS) . This enzyme is typically a heterotetrameric complex composed of two alpha (α) and two beta (β) subunits.[7] The α-subunit possesses the catalytic site for the conversion of chorismate and the allosteric binding site for the feedback inhibitor, tryptophan.[8] The β-subunit is responsible for hydrolyzing glutamine to provide ammonia (B1221849) for the reaction.[3]

The reaction proceeds as follows: Chorismate + L-glutamine → Anthranilate + Pyruvate + L-glutamate [9]

Alternatively, under certain conditions, ammonia can serve as the amino donor: Chorismate + NH₃ → Anthranilate + Pyruvate [10]

Subsequent Steps in Tryptophan Biosynthesis

Following its synthesis, anthranilate is further metabolized in the tryptophan pathway. The second committed step is the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to anthranilate, a reaction catalyzed by anthranilate phosphoribosyltransferase (PAT) .[6]

Quantitative Data on Key Enzymes

The activity of the enzymes in the this compound biosynthesis pathway has been characterized in several plant species. The following tables summarize key kinetic parameters.

| Enzyme | Plant Species | Substrate | K_m_ | V_max_ | Reference |

| Anthranilate Synthase | Catharanthus roseus | Chorismate | 67 ± 3 µM | - | [7] |

| L-glutamine | 0.37 ± 0.05 mM | - | [7] | ||

| MgCl₂ | 0.26 ± 0.03 mM | - | [7] | ||

| Anthranilate Phosphoribosyltransferase (PAT1) | Arabidopsis thaliana | Anthranilate | 19.63 µM | - | [11] |

| Citrus sinensis | Anthranilate | - | - | [11] | |

| Pistacia vera | Anthranilate | - | - | [11] | |

| Juglans regia | Anthranilate | 28.23 µM | - | [11] | |

| Selaginella moellendorffii | Anthranilate | 22.66 µM | - | [11] | |

| Physcomitrium patens | Anthranilate | - | - | [11] |

Table 1: Michaelis-Menten Constants (K_m_) for Key Enzymes in this compound Biosynthesis.

| Enzyme | Plant Species | Inhibitor | K_i_ / IC_50_ | Type of Inhibition | Reference |

| Anthranilate Synthase | Catharanthus roseus | L-tryptophan | - | Allosteric | [7] |

| Anthranilate Phosphoribosyltransferase (PAT1) | Arabidopsis thaliana | Anthranilate | 4.3 mM | Substrate Inhibition | [11] |

| Citrus sinensis | Anthranilate | 4.1 mM | Substrate Inhibition | [11] | |

| Selaginella moellendorffii | Anthranilate | 3.6 mM | Substrate Inhibition | [11] | |

| Physcomitrium patens | Tyrosine | 1180 µM (IC_50_) | - | [4] | |

| Selaginella moellendorffii | Phenylalanine | 1980 µM (IC_50_) | - | [4] |

Table 2: Inhibition Constants (K_i_) and IC_50_ Values for Key Enzymes.

Regulation of the Pathway

The biosynthesis of this compound is meticulously regulated at multiple levels to balance the metabolic flux towards primary and secondary metabolism.

Feedback Inhibition

The primary mechanism for the regulation of anthranilate synthase is allosteric feedback inhibition by the end-product of the pathway, L-tryptophan.[3][4] Tryptophan binds to the α-subunit of AS, inducing a conformational change that reduces the enzyme's catalytic activity.[8] In Catharanthus roseus, this inhibition exhibits positive cooperativity with respect to chorismate binding at higher tryptophan concentrations, with a Hill coefficient of 2 at 20 µM tryptophan.[7]

Transcriptional Regulation

The expression of genes encoding anthranilate synthase subunits is subject to complex transcriptional control, often in response to developmental cues and environmental stresses. In Arabidopsis thaliana, there are two genes encoding the α-subunit, ASA1 and ASA2. While ASA2 is expressed at a basal level, ASA1 expression is induced by wounding and pathogen infiltration, suggesting its role in producing tryptophan-derived defense compounds.[12]

The jasmonate signaling pathway plays a crucial role in regulating tryptophan metabolism in response to biotic stress.[13] Jasmonate-isoleucine (JA-Ile) promotes the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which in turn relieves the repression of transcription factors such as MYC2, MYB34, MYB51, and MYB122.[13][14][15] These transcription factors then activate the expression of genes involved in the biosynthesis of tryptophan and tryptophan-derived secondary metabolites like indole (B1671886) glucosinolates and camalexin.[14][15]

Experimental Protocols

Heterologous Expression and Purification of Anthranilate Synthase

This protocol describes the expression of plant anthranilate synthase in E. coli and its subsequent purification.

5.1.1. Gene Cloning and Expression Vector Construction

-

Synthesize codon-optimized cDNAs for the α and β subunits of the desired plant anthranilate synthase.

-

Clone the cDNAs into a suitable bacterial expression vector, such as pET-Duet™, which allows for the co-expression of both subunits. Incorporate an N-terminal His₆-tag on one of the subunits for affinity purification.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

5.1.2. Protein Expression

-

Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

5.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

For further purification, perform size-exclusion chromatography to isolate the correctly assembled heterotetrameric complex.

Anthranilate Synthase Enzyme Activity Assay

This assay measures the production of anthranilate from chorismate.

5.2.1. Reagents

-

Assay Buffer: 50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 10 mM L-glutamine, 1 mM DTT.

-

Chorismic acid stock solution (e.g., 10 mM in 50 mM Tris-HCl pH 7.8).

-

Purified anthranilate synthase.

-

Stop Solution: 1 M HCl.

-

Extraction Solvent: Ethyl acetate (B1210297).

5.2.2. Procedure

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer and purified enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding chorismic acid to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Extract the anthranilate by adding two volumes of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic phase to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried anthranilate in a suitable solvent (e.g., methanol) for quantification.

5.2.3. Quantification

-

The amount of anthranilate produced can be quantified by fluorescence spectroscopy (Excitation: 340 nm, Emission: 400 nm) or by LC-MS/MS analysis as described in section 5.4.

Metabolite Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol is for the extraction of this compound and other polar metabolites from plant tissues.[1][2]

5.3.1. Materials

-

Plant tissue (e.g., leaves, roots).

-

Liquid nitrogen.

-

Mortar and pestle or bead beater.

-

Extraction Solvent: 80% methanol (B129727) (v/v) in water, pre-chilled to -20°C.

-

Microcentrifuge tubes.

5.3.2. Procedure

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Vortex the mixture for 1 minute.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

For a second extraction, resuspend the pellet in another 0.5 mL of extraction solvent, vortex, centrifuge, and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific means of quantifying this compound in plant extracts.

5.4.1. Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

5.4.2. LC Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

5.4.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound (e.g., m/z 138 → 120).

-

Optimize cone voltage and collision energy for maximum signal intensity.

5.4.4. Quantification

-

Prepare a standard curve of this compound in the extraction solvent over a range of concentrations.

-

Analyze the standards and the plant extracts by LC-MS/MS.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound represents a critical juncture in plant metabolism, linking primary amino acid synthesis with the production of a vast array of secondary metabolites. The regulation of this pathway through feedback inhibition and transcriptional control ensures that the plant can dynamically allocate resources to growth, development, and defense in response to internal and external cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of this pathway, paving the way for advancements in crop improvement and the discovery of novel bioactive compounds.

References

- 1. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]

- 2. Metabolite Extraction and LC/MS Analysis [bio-protocol.org]

- 3. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]

- 5. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 12. Two anthranilate synthase genes in Arabidopsis: defense-related regulation of the tryptophan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Pathogen-Triggered Tryptophan Metabolism in Arabidopsis thaliana by MYB Transcription Factors and Indole Glucosinolate Conversion Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical characteristics of anthranilic acid"

An In-depth Technical Guide on the Physical and Chemical Characteristics of Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 2-aminobenzoic acid, is an aromatic amino acid with the chemical formula C₇H₇NO₂.[1] It consists of a benzene (B151609) ring with a carboxylic acid and an amine group substituted at adjacent positions.[1] This ortho-substitution confers unique chemical properties and makes it a versatile precursor in a multitude of synthetic and biological processes. While once considered a vitamin (Vitamin L₁), it is now understood to be a non-essential nutrient in humans, though it plays a crucial role as a biosynthetic intermediate.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, key reactions, and its significance in various scientific domains, particularly in drug development.

Structure and General Properties

This compound is an amphoteric molecule, capable of acting as both an acid (due to the carboxylic acid group) and a base (due to the amino group).[1] In its solid state, it exists as a white to pale-yellow crystalline powder and may have a sweetish taste.[1][2][3][4] The molecule can exist in both the standard amino-carboxylic acid form and as a zwitterion.[1]

Physical Characteristics

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1][5] |

| Molar Mass | 137.14 g/mol | [1][3][5][6] |

| Appearance | White to pale-yellow crystalline powder | [1][2][3][4][7] |

| Odor | Odorless | [1][2] |

| Taste | Sweetish | [1][2][3] |

| Melting Point | 144-148 °C (291-298 °F; 417-421 K) | [1][2][6][8] |

| Boiling Point | Sublimes, ~200 °C (392 °F; 473 K) | [1][6] |

| Density | 1.412 g/cm³ | [1][6][8] |

| Vapor Pressure | 0.1 Pa (at 52.6 °C) | [1][6] |

| pKa (carboxyl group) | 2.17 | [6] |

| pKa (amino group) | 4.85 | [6] |

| log P (Octanol/Water Partition Coefficient) | 1.21 | [1] |

Solubility

The solubility of this compound is a critical parameter in its application and is influenced by the solvent and pH.

| Solvent | Solubility | Reference |

| Water | 0.572 g/100 mL (at 25 °C) | [1][6] |

| Hot Water | Soluble | [8] |

| Ethanol | Soluble | [1][6][8][9] |

| Ether | Soluble | [1][8] |

| Chloroform | Very soluble | [1][6] |

| Pyridine | Very soluble | [1][6] |

| Benzene | Slightly soluble | [1][6] |

The solubility in aqueous solutions is pH-dependent; it increases in both acidic and basic conditions due to the formation of the corresponding ammonium (B1175870) cation and carboxylate anion.[9][10]

Spectral Data

Spectroscopic data is essential for the identification and quantification of this compound.

| Technique | Key Features | Reference |

| UV-Vis | Maximum absorption at 336 nm has been reported in some studies. | [11] |

| ¹H NMR | Chemical shifts are observed for the aromatic protons and the protons of the amine and carboxylic acid groups. Specific shifts can be found in databases like the BMRB. | [12][13] |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl and aromatic carbons, are characteristic. | [12] |